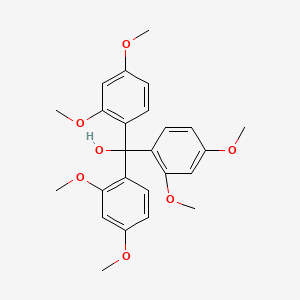

Tris(2,4-dimethoxyphenyl)methanol

Cat. No. B1662058

Key on ui cas rn:

76832-37-6

M. Wt: 440.5

InChI Key: SBBUIJKOSQBPNN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09115066B2

Procedure details

Add (4.23 g, 19.47 mmol) 1-bromo-2,4-dimethoxybenzene to an appropriately sized round bottom flask. Attach a rubber septum to seal the flask. Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes. Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL). Stir the cloudy mixture for 10 minutes and keep the round bottom flask on ice. Dissolve (2.20 g, 9.74 mmol) of methyl 2,4-dimethoxybenzoate in about 20 ml of anhydrous ether (if needed, more than about 20 ml can be used), and then add this drop wise to the reaction mixture. After the addition is complete, stir the reaction mixture for about 3 minutes longer. Pour the reaction mixture into a separatory funnel containing 5% NH4Cl (aq) (50 mL) and shake until a color change is observed (pale orange). The layers are allowed to separated, and dry the top ether layer with about 5 g anhydrous Na2SO4, filter, and the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar. Place the crude oil of hexamethoxy red (yellow-orange in color) into the freezer. Yield is about 3.1 g.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][O:13][C:14]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:15]=1[C:16](OC)=[O:17].[NH4+].[Cl-]>CCOCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]([OH:17])([C:15]2[CH:20]=[CH:21][C:22]([O:24][CH3:25])=[CH:23][C:14]=2[O:13][CH3:12])[C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=2[O:10][CH3:11])=[C:3]([O:10][CH3:11])[CH:4]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.23 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=C(C(=O)OC)C=CC(=C1)OC

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the cloudy mixture for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to seal the flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Insert a needle into the septum as a vent and flush the round bottom flask with nitrogen for about 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add anhydrous ether (80 mL), followed by the drop wise addition of n-butyllithium in hexane (1.6M, 12.2 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add this drop wise to the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir the reaction mixture for about 3 minutes longer

|

|

Duration

|

3 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Pour the reaction mixture into a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry the top ether layer with about 5 g anhydrous Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed in a rotary evaporator to dryness at 35-40° C. under 400 mbar

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |